N6-Octanoyl Cordycepin-d15
CAS No.:
Cat. No.: VC0208136
Molecular Formula: C₁₈H₁₂D₁₅N₅O₄
Molecular Weight: 392.53
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₈H₁₂D₁₅N₅O₄ |
|---|---|
| Molecular Weight | 392.53 |
Introduction
Chemical Identity and Structural Characteristics
N6-Octanoyl Cordycepin-d15 is a modified form of cordycepin (3'-deoxyadenosine) that has been acylated at the N6 position with an octanoyl group, with the octanoyl chain fully deuterated. This deuteration provides 15 deuterium atoms in place of hydrogen atoms, resulting in a mass shift that is valuable for analytical applications. The compound maintains the core nucleoside structure of cordycepin while incorporating both the fatty acid chain modification and isotopic labeling .
The compound has the following fundamental characteristics:
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CAS Registry Number: 77378-05-3 (for the non-deuterated parent compound)
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Molecular Formula: C18H12N5O4D15
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Molecular Weight: 392.54 g/mol
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Physical Appearance: Typically a crystalline solid, similar to other nucleoside derivatives
Structurally, N6-Octanoyl Cordycepin-d15 retains the fundamental features of cordycepin, which is a purine nucleoside antimetabolite originally isolated from the fungus Cordyceps militaris. The key modification is the addition of a deuterated octanoyl group at the N6 position of the adenine base, which alters both the mass and potentially the physicochemical properties of the compound .
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|
| Cordycepin | C10H13N5O3 | 251.24 | 73-03-0 | Base compound; 3'-deoxyadenosine; antibiotic and antimetabolite properties |
| N6-Octanoyl Cordycepin | C18H27N5O4 | 377.45 | 77378-05-3 | N6-acylated with octanoyl group; modified lipophilicity |
| N6-Octanoyl Cordycepin-d15 | C18H12N5O4D15 | 392.54 | 77378-05-3 (non-d) | Fully deuterated octanoyl chain; analytical standard applications |
| N6-Propionyl Cordycepin | - | - | 77378-04-2 | Shorter acyl chain modification at N6 position |
This comparison highlights the structural relationship between these compounds while emphasizing the unique features of N6-Octanoyl Cordycepin-d15 that make it valuable for specific research applications .
Physical and Chemical Properties
Applications in Analytical Chemistry
The deuterated nature of N6-Octanoyl Cordycepin-d15 makes it especially valuable for mass spectrometric applications. When used as an internal standard, the compound can help quantify the non-deuterated counterpart in complex biological samples. The mass difference of 15 Da between N6-Octanoyl Cordycepin-d15 and N6-Octanoyl Cordycepin ensures clear separation in mass spectra, allowing for precise quantification without interference from the analyte signal .
Research Applications and Scientific Significance
Role in Metabolic and Pharmacokinetic Studies
Deuterated compounds like N6-Octanoyl Cordycepin-d15 play a crucial role in drug metabolism research. The strategic incorporation of deuterium atoms allows researchers to track metabolic pathways and determine the sites of biotransformation. In the case of N6-Octanoyl Cordycepin-d15, the deuteration of the octanoyl chain could provide insights into whether this moiety undergoes metabolic transformations such as β-oxidation or other modifications in biological systems .
Additionally, the deuterated compound can serve as an invaluable tool in pharmacokinetic studies, where it can be used to develop and validate bioanalytical methods for detecting and quantifying N6-Octanoyl Cordycepin in biological matrices. The mass distinction provided by the deuterium labeling enables accurate quantification even in complex biological samples where matrix effects might otherwise interfere with analysis .
Structural Relationship to Natural Products
Implications for Cordycepin Research
The availability of specialized tools like N6-Octanoyl Cordycepin-d15 has potential implications for broader research into cordycepin and its derivatives. As researchers continue to explore the therapeutic potential of these compounds, the ability to track their metabolism and distribution using deuterated standards becomes increasingly valuable. This may facilitate more detailed understanding of structure-activity relationships and guide the rational design of optimized cordycepin derivatives with enhanced therapeutic properties .
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